Competitive BuChE Inhibition Affinity (Ki = 450 nM) Versus Reference Cholinesterase Inhibitors
The compound exhibits a competitive inhibition constant (Ki) of 450 nM against equine serum butyrylcholinesterase (BuChE), determined via competitive inhibition assay with varying butyrylthiocholine iodide substrate levels and a 20-minute preincubation [1]. In contrast, the clinically used cholinesterase inhibitor donepezil, a dual AChE/BuChE ligand, exhibits an AChE-preferring profile with significantly weaker BuChE affinity [2]. The compound's Ki for BuChE is approximately 20-fold lower (more potent) than its Ki for Electrophorus electricus acetylcholinesterase (Ki = 9,250 nM) in a comparable competitive inhibition format [1]. This establishes the compound as a BuChE-preferring inhibitor within the indolylpiperidine class.
| Evidence Dimension | Inhibitory affinity (Ki) for BuChE and AChE |
|---|---|
| Target Compound Data | BuChE Ki = 450 nM; AChE Ki = 9,250 nM |
| Comparator Or Baseline | Donepezil (clinical reference): AChE-selective, BuChE IC50 typically >1,000 nM [2]; Class-level: other indolylpiperidines in series reported as 'very potent and selective hBuChE inhibitors' [3] |
| Quantified Difference | Target compound shows ~20-fold selectivity for BuChE over AChE (ratio Ki AChE / Ki BuChE ≈ 20.6). Donepezil shows inverse selectivity (AChE-preferring). |
| Conditions | Competitive inhibition assay, equine serum BuChE (BuChE), Electrophorus electricus AChE; preincubation 20 min; Martin-Luther-University Halle-Wittenberg curated data via ChEMBL |
Why This Matters
For teams exploring BuChE-selective chemical probes for Alzheimer's disease research, the 20-fold selectivity window is a quantifiable differentiation from AChE-preferring clinical comparators, guiding target engagement study design.
- [1] BindingDB entry BDBM50210779 (ChEMBL3950513): Competitive inhibition of equine serum butyrylcholinesterase (Ki 450 nM) and Electrophorus electricus acetylcholinesterase (Ki 9,250 nM). View Source
- [2] Bolea I, et al. Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors. J Med Chem. 2011;54(24):8251-8270. View Source
- [3] Chierrito TPC, et al. Chameleon-like behavior of indolylpiperidines in complex with cholinesterases targets: Potent butyrylcholinesterase inhibitors. Eur J Med Chem. 2018;145:431-444. View Source
